(2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid
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Overview
Description
(2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a valuable reagent for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated thiazole-pyrimidine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of (2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid group and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The thiazole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Toluene, ethanol, or water, depending on the reaction.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
(2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Materials Science: Employed in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: Utilized in the study of biological pathways and the development of diagnostic tools.
Mechanism of Action
The mechanism of action of (2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired biaryl product . The thiazole and pyrimidine rings can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
(2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid: Similar structure but with a different position of the thiazole ring.
2-Amino-4-(thiazol-4-yl)pyrimidine-5-boronic acid pinacol ester: Contains an amino group and a pinacol ester instead of a boronic acid group.
Uniqueness
(2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid is unique due to its specific arrangement of the thiazole and pyrimidine rings, which can influence its reactivity and interactions with biological targets. The presence of the boronic acid group also makes it a versatile reagent for cross-coupling reactions, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H6BN3O2S |
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Molecular Weight |
207.02 g/mol |
IUPAC Name |
[2-(1,3-thiazol-4-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H6BN3O2S/c12-8(13)5-1-9-7(10-2-5)6-3-14-4-11-6/h1-4,12-13H |
InChI Key |
KZNXQKFMJIOTCJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2=CSC=N2)(O)O |
Origin of Product |
United States |
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